molecular formula C21H25N3O6S B10911173 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)valinate

2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)valinate

Cat. No.: B10911173
M. Wt: 447.5 g/mol
InChI Key: BZHIEPPDVVNOFC-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzoylamino and methylbutanoyl groups. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-(BENZOYLAMINO)-2-{[1-(BENZOYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
  • ETHYL 2-(BENZOYLAMINO)BENZOATE

Uniqueness

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of thiazole and benzoylamino groups makes it particularly versatile for various applications .

Properties

Molecular Formula

C21H25N3O6S

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-benzamido-3-methylbutanoyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H25N3O6S/c1-5-29-20(28)17-13(4)22-21(31-17)23-15(25)11-30-19(27)16(12(2)3)24-18(26)14-9-7-6-8-10-14/h6-10,12,16H,5,11H2,1-4H3,(H,24,26)(H,22,23,25)

InChI Key

BZHIEPPDVVNOFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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